

Regaloside E: A Comprehensive Technical Guide to its Structure and Spectroscopic Analysis

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Compound of Interest

Compound Name: Regaloside E

Cat. No.: B14089281

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Introduction

Regaloside E, a phenylpropanoid glycerol glucoside, is a natural product isolated from the bulbs of the Easter lily, *Lilium longiflorum* Thunb. Phenylpropanoid glycosides from *Lilium* species have garnered interest for their potential biological activities. This technical guide provides a detailed overview of the structure elucidation of **Regaloside E**, including its spectroscopic data and the experimental methodologies employed in its analysis. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure

The structure of **Regaloside E** has been elucidated as (2S)-1-O-caffeoyl-2-O-β-D-glucopyranosyl-3-O-acetylglycerol[1]. This was determined through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and comparison with related known compounds.

The chemical structure of **Regaloside E** is characterized by a glycerol backbone. A caffeoyl group is attached at the C-1 position, a β-D-glucopyranosyl moiety is linked to the C-2 position, and an acetyl group is present at the C-3 position. The stereochemistry at the C-2 position of the glycerol moiety has been determined to be S.

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous structure determination of natural products. While the original detailed numerical NMR data from the primary literature is not readily available, this section outlines the key spectroscopic techniques used and the expected data based on the known structure.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound.

Technique	Ionization Mode	Observed Ion	Molecular Formula	Molecular Weight
High-Resolution Mass Spectrometry (HRMS)	Electrospray Ionization (ESI)	[M-H] ⁻ or [M+Na] ⁺	C ₂₀ H ₂₆ O ₁₂	458.1424

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are instrumental in determining the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

¹H NMR (Proton NMR) Data Summary (Predicted)

Proton	Multiplicity	Coupling Constant (J, Hz)	Chemical Shift (δ , ppm)	Assignment
H-2	m	Glycerol		
H-1a, H-1b	m	Glycerol		
H-3a, H-3b	m	Glycerol		
H-1'	d	~7.5	Glucose	
H-2' to H-6'	m	Glucose		
H-7'	d	15.9	Caffeoyl	
H-8'	d	15.9	Caffeoyl	
H-2''	d	2.0	Caffeoyl	
H-5''	d	8.2	Caffeoyl	
H-6''	dd	8.2, 2.0	Caffeoyl	
CH ₃ (Acetyl)	s	~2.1	Acetyl	

¹³C NMR (Carbon NMR) Data Summary (Predicted)

Carbon	Chemical Shift (δ , ppm)	Assignment
C-1	~65	Glycerol
C-2	~78	Glycerol
C-3	~64	Glycerol
C-1'	~103	Glucose
C-2'	~74	Glucose
C-3'	~77	Glucose
C-4'	~71	Glucose
C-5'	~77	Glucose
C-6'	~62	Glucose
C-1"	~127	Caffeoyl
C-2"	~115	Caffeoyl
C-3"	~146	Caffeoyl
C-4"	~149	Caffeoyl
C-5"	~116	Caffeoyl
C-6"	~123	Caffeoyl
C-7'	~146	Caffeoyl
C-8'	~115	Caffeoyl
C=O (Caffeoyl)	~168	Caffeoyl
C=O (Acetyl)	~172	Acetyl
CH ₃ (Acetyl)	~21	Acetyl

Experimental Protocols

The isolation and structure elucidation of **Regaloside E** involve a series of chromatographic and spectroscopic techniques. The following is a generalized protocol based on modern

practices for the isolation of phenylpropanoid glycerol glucosides from *Lilium* species.

Plant Material and Extraction

- **Collection and Preparation:** Fresh bulbs of *Lilium longiflorum* Thunb. are collected, washed, and sliced. The sliced material is then air-dried or freeze-dried and ground into a fine powder.
- **Extraction:** The powdered plant material is extracted exhaustively with methanol (MeOH) at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanol extract.

Isolation and Purification

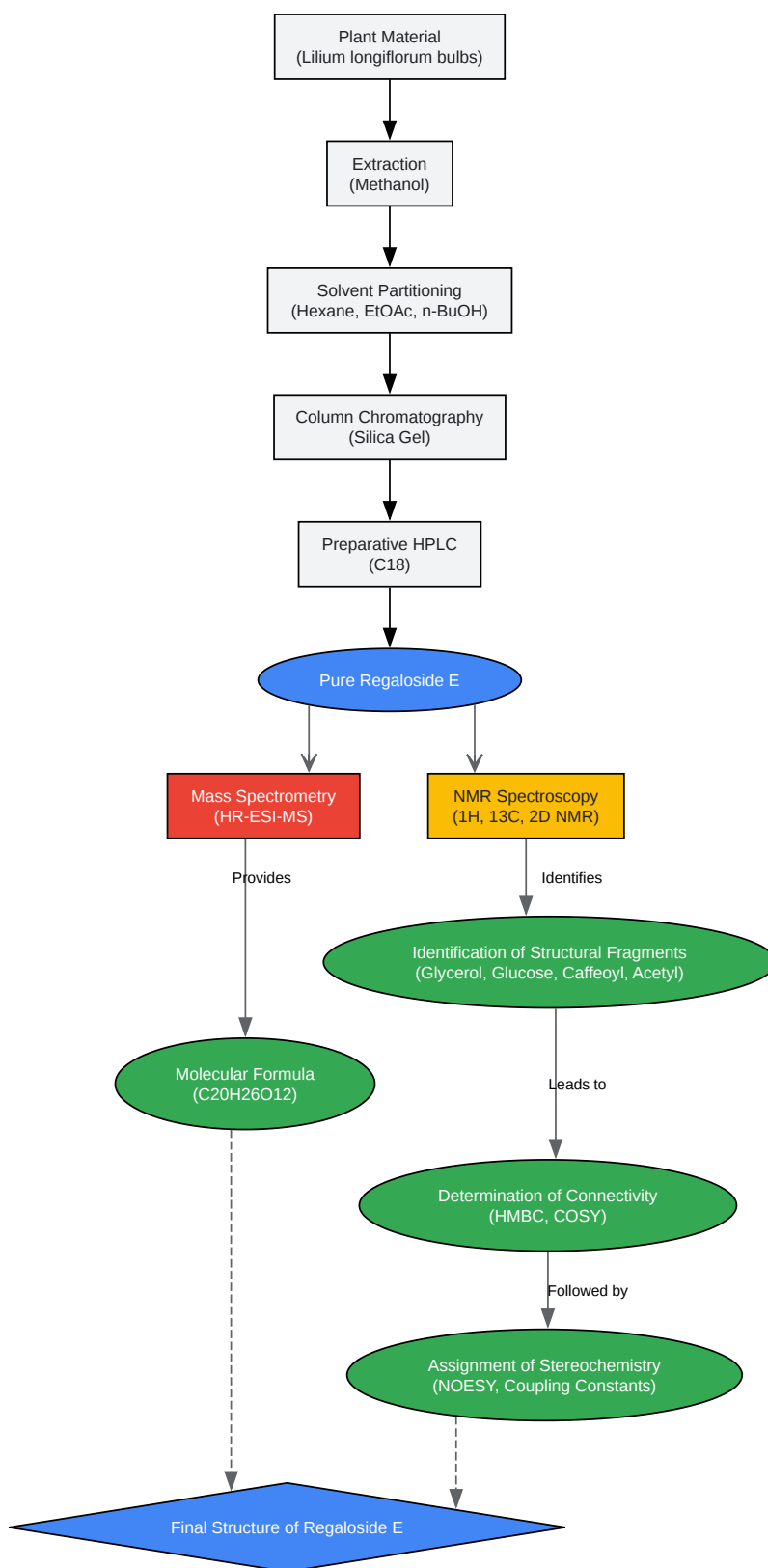
- **Solvent Partitioning:** The crude MeOH extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
- **Column Chromatography:** The EtOAc or n-BuOH fraction, which typically contains the glycosides, is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform-methanol or a similar solvent system.
- **Preparative High-Performance Liquid Chromatography (HPLC):** Fractions containing **Regaloside E** are further purified by preparative HPLC on a C18 column using a methanol-water or acetonitrile-water gradient system to yield the pure compound.

Spectroscopic Analysis

- **Mass Spectrometry:** High-resolution mass spectra are acquired on a Q-TOF mass spectrometer with an electrospray ionization (ESI) source in both positive and negative ion modes.
- **NMR Spectroscopy:** ^1H NMR, ^{13}C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a Bruker Avance spectrometer (400 MHz or higher) in deuterated methanol (CD_3OD). Chemical shifts are referenced to the residual solvent signals.

Structure Elucidation Workflow

The logical process for the structure elucidation of a novel natural product like **Regaloside E** is outlined below. This workflow demonstrates the integration of various analytical techniques to arrive at the final chemical structure.



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Workflow for the structure elucidation of **Regaloside E**.

Conclusion

This technical guide has summarized the key information regarding the structure elucidation and spectroscopic data of **Regaloside E**. The combination of modern chromatographic and spectroscopic techniques has been essential in characterizing this phenylpropanoid glycerol glucoside from *Lilium longiflorum*. The provided methodologies and workflow serve as a practical reference for professionals engaged in the study of natural products. Further research into the pharmacological properties of **Regaloside E** is warranted to explore its potential therapeutic applications.

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References

- 1. Phenylpropanoid Glycerol Glucosides Attenuate Glucose Production in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
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